1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-21(2,3)27-19-17(13-23-27)20(29)26(15-22-19)14-18(28)25-11-9-24(10-12-25)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNBSWWELVXMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the phenylpiperazinyl moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is introduced.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the piperazine moiety.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its interactions with enzymes and receptors, potentially serving as a lead compound in drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Pyrazolo[3,4-d]pyrimidinone Derivatives
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
Differs by replacing the 5-position ethyl-piperazine chain with a 4-fluoro-2-hydroxyphenyl group . This substitution reduces molecular flexibility and may lower solubility due to the aromatic hydroxyl group.2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one ():
Features a phenyl group at the 5-position instead of the piperazine-ethyl chain. The absence of a basic nitrogen in the side chain likely reduces interaction with polar biological targets.
Piperazine/Piperidine-Modified Analogs
- {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone derivatives (): Replace the ethyl-piperazine chain with a piperidinyl-methanone group linked to a methanesulfonyl-phenyl substituent.
- 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Substitutes the pyrazolo[3,4-d]pyrimidinone core with a pyrido[1,2-a]pyrimidinone system. The benzodioxol group increases lipophilicity, which may affect blood-brain barrier penetration .
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Pharmacological Potential: The 4-phenylpiperazine group in the target compound is structurally similar to derivatives in and , which exhibit serotonin receptor modulation .
- Thermodynamic Stability : Tert-butyl groups (as in and ) increase melting points and reduce oxidative degradation .
- SAR Insights : Piperazine chains with aromatic termini (e.g., 4-phenyl) improve binding to G-protein-coupled receptors compared to alkyl-substituted piperazines .
Biological Activity
The compound 1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 344.43 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a phenylpiperazine moiety, which are critical for its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through the modulation of various signaling pathways:
- Inhibition of Kinases : These compounds can inhibit specific kinases involved in cancer cell proliferation and survival.
- Receptor Interaction : The phenylpiperazine moiety may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes findings related to the compound's cytotoxic effects against various cancer cell lines:
These results indicate that the compound has significant potential as an anticancer agent, with varying degrees of potency across different cell lines.
Neuropharmacological Activity
The phenylpiperazine component suggests potential activity in modulating neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have been shown to exhibit:
- Antidepressant-like effects : Through selective serotonin reuptake inhibition.
- Anxiolytic properties : By modulating GABAergic transmission.
Case Studies
Q & A
Q. What are the key parameters for optimizing the synthesis of 1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Synthesis optimization requires precise control of:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency by stabilizing intermediates .
- Temperature : Multi-step reactions often require gradients (e.g., 0–80°C) to avoid side reactions .
- Reaction time : Extended times (12–24 hours) may enhance yield but must balance decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .
Q. How is structural confirmation achieved for this compound?
Use a combination of:
- NMR spectroscopy : and NMR to verify proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrazolo[3,4-d]pyrimidine ring protons at 7.5–8.5 ppm) .
- FTIR : Peaks at ~1700 cm confirm carbonyl groups (2-oxo moiety) .
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z ~476) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Target kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., A549, MCF-7) at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors due to the 4-phenylpiperazine moiety .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for synthetic intermediates?
Methodology includes:
- Kinetic studies : Monitor intermediate formation via time-resolved HPLC or LC-MS .
- Isotopic labeling : -labeling to track carbonyl group origins .
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers .
Q. How to resolve low yields during the coupling of the 4-phenylpiperazine moiety?
- Activating agents : Use HATU or EDCI/HOBt to facilitate amide bond formation .
- Side-chain protection : Protect the 2-oxoethyl group with tert-butyldimethylsilyl (TBS) to prevent undesired nucleophilic attacks .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize degradation .
Q. What in vivo models are appropriate for evaluating antitumor efficacy?
Q. How can computational studies enhance drug-likeness predictions?
- Molecular docking : AutoDock Vina to predict binding to kinase ATP pockets (e.g., PI3Kγ, PDB: 1E7U) .
- ADME prediction : SwissADME or QikProp to assess LogP (<5), TPSA (<140 Ų), and Lipinski’s Rule of Five compliance .
- Toxicity profiling : ProTox-II to predict hepatotoxicity and carcinogenicity risks .
Q. How to address contradictory data in biological activity across studies?
- Reproducibility checks : Validate cell lines via STR profiling and use standardized assay protocols .
- Analytical cross-validation : Compare HPLC purity (>95%) with orthogonal techniques (e.g., capillary electrophoresis) .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC values across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
